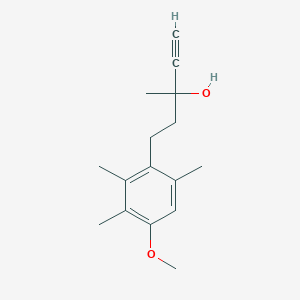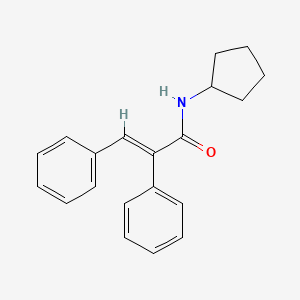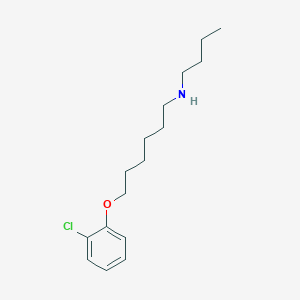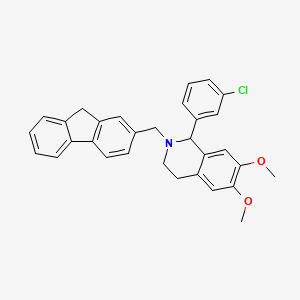![molecular formula C20H17ClO3 B5229615 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)
9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.
Mécanisme D'action
The mechanism of action of 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9, and inhibiting cell proliferation by inducing cell cycle arrest at the G2/M phase. Moreover, it has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain, possibly through the activation of the Nrf2/ARE signaling pathway. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Research has shown that 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one possesses several biochemical and physiological effects. It has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, reduce oxidative stress and inflammation in the brain, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to possess low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments include its potential therapeutic applications in various fields, low toxicity, and high selectivity towards cancer cells. However, the limitations include its moderate yield, which can affect the scalability of the synthesis, and the lack of understanding of its mechanism of action, which can hinder the development of more potent analogs.
Orientations Futures
There are several future directions for the research and development of 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This can aid in the development of more potent analogs with improved selectivity and efficacy. Secondly, studies are needed to investigate its potential therapeutic applications in other fields, such as cardiovascular diseases and metabolic disorders. Lastly, studies are needed to optimize the synthesis method and improve the yield and purity of the compound, making it more scalable for commercial use.
Conclusion:
9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that possesses several potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Its mechanism of action is not fully understood, but it has been found to exhibit anticancer, neuroprotective, and anti-inflammatory properties. Although it has several advantages, such as low toxicity and high selectivity towards cancer cells, its moderate yield and lack of understanding of its mechanism of action are limitations. Further studies are needed to elucidate its mechanism of action, optimize the synthesis method, and investigate its potential therapeutic applications in other fields.
Méthodes De Synthèse
The synthesis of 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves several steps, including the reaction of 4-chlorobenzyl alcohol with 5-hydroxy-2-methylchromone in the presence of a base, followed by cyclization of the resulting intermediate with a Lewis acid catalyst. The yield of the final product is moderate, but the purity can be improved through purification methods such as column chromatography.
Applications De Recherche Scientifique
Research has shown that 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one possesses several potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. Moreover, it has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for treating various inflammatory diseases.
Propriétés
IUPAC Name |
9-[(4-chlorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-12-9-17(23-11-13-5-7-14(21)8-6-13)19-15-3-2-4-16(15)20(22)24-18(19)10-12/h5-10H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAAABHGVFGWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5229552.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)



![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)

![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)
![2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)

![3,4-dimethoxy-N'-{2-[(3-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5229644.png)